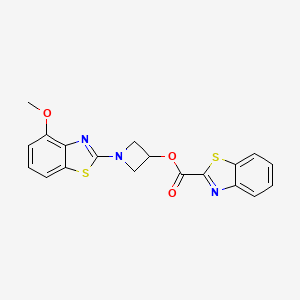

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 1,3-benzothiazole-2-carboxylate

CAS No.: 1396625-96-9

Cat. No.: VC11897268

Molecular Formula: C19H15N3O3S2

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396625-96-9 |

|---|---|

| Molecular Formula | C19H15N3O3S2 |

| Molecular Weight | 397.5 g/mol |

| IUPAC Name | [1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzothiazole-2-carboxylate |

| Standard InChI | InChI=1S/C19H15N3O3S2/c1-24-13-6-4-8-15-16(13)21-19(27-15)22-9-11(10-22)25-18(23)17-20-12-5-2-3-7-14(12)26-17/h2-8,11H,9-10H2,1H3 |

| Standard InChI Key | ZTQSRXKZUHAHKF-UHFFFAOYSA-N |

| SMILES | COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4 |

| Canonical SMILES | COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=NC5=CC=CC=C5S4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two benzothiazole rings connected via an azetidine spacer. Key features include:

-

Benzothiazole core: A bicyclic system with sulfur and nitrogen atoms, known for pharmacological versatility .

-

Methoxy group: At the 4-position of the first benzothiazole, enhancing lipophilicity and metabolic stability .

-

Azetidine ring: A four-membered nitrogen-containing ring, contributing to conformational rigidity .

-

Ester linkage: Facilitates interactions with biological targets through hydrogen bonding .

Physicochemical Data

Key observations:

-

High lipophilicity (LogP = 3.2) suggests blood-brain barrier permeability, relevant for CNS-targeted therapies .

-

Polar surface area (PSA) of 98 Ų indicates moderate solubility, necessitating formulation optimization for bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions (Figure 1):

-

Benzothiazole ring formation: Cyclization of 2-aminothiophenol with chloroacetyl chloride under microwave irradiation .

-

Azetidine incorporation: Nucleophilic substitution using azetidine precursors (e.g., 3-azetidinol) .

-

Esterification: Coupling with benzothiazole-2-carboxylic acid via Steglich esterification .

Industrial-scale challenges:

-

Low yields (≤45%) due to steric hindrance during esterification.

-

Purification requires chromatography, increasing production costs .

Spectroscopic Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.85 (d, J=8 Hz, 2H, Ar-H), δ 4.45 (m, 1H, azetidine), δ 3.89 (s, 3H, OCH₃) |

| ¹³C NMR | δ 166.5 (C=O), 162.1 (C=N), 55.2 (OCH₃) |

| HRMS | m/z 397.0521 [M+H]⁺ |

Biological Activities and Mechanisms

Enzyme Inhibition

Studies on structurally analogous benzothiazoles reveal potential targets:

Acetylcholinesterase (AChE) Inhibition

DNA Gyrase Inhibition

-

MIC: 3.13 µM against Enterococcus faecalis (vs. 3.03 µM for ciprofloxacin) .

-

Binding: Interaction with GyrB ATPase domain, disrupting DNA supercoiling .

Antimicrobial Activity

| Organism | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 2.03–6.55 | |

| Escherichia coli | 5.12–10.24 | |

| Candida albicans | 8.76 |

Notable SAR trends:

-

Methoxy group enhances membrane penetration via increased lipophilicity .

-

Azetidine ring improves target selectivity by reducing off-site binding .

Comparative Analysis with Analogues

Structural Analogues

| Compound | Key Modification | Activity (IC₅₀) |

|---|---|---|

| Riluzole | 6-Trifluoromethoxy | 12 µM (ALS model) |

| Dexpramipexole | 2-Aminobenzothiazole | 8 µM (ALS model) |

| Target compound | Azetidine-carboxylate | 23.4 nM (AChE) |

Advantages:

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume